2-(Quinolin-8-yl)propan-1-amine
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Overview
Description
2-(Quinolin-8-yl)propan-1-amine is an organic compound with the molecular formula C12H14N2 It features a quinoline ring system, which is a fused ring structure consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
It is known that quinolin-8-amines, which are isomerically related to 2-(quinolin-8-yl)propan-1-amine, are valuable scaffolds in organic synthesis . They are used in the synthesis of various bioactive compounds, suggesting that they may interact with a variety of biological targets .
Mode of Action
Quinolin-8-amines, which are structurally related to this compound, are known to undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the structural similarity to quinolin-8-amines, it is plausible that this compound might affect similar biochemical pathways .
Pharmacokinetics
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, which is structurally related to this compound, is found to be active with an inhibition concentration value of (ic50) 294 μM . This suggests that this compound might have similar ADME properties.
Result of Action
Given its structural similarity to quinolin-8-amines, it is plausible that this compound might have similar effects .
Action Environment
Given its structural similarity to quinolin-8-amines, it is plausible that this compound might be influenced by similar environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of quinoline-8-carbaldehyde with a suitable amine under reductive amination conditions. This typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a solvent like ethanol or methanol .
Another method involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as stannic chloride or indium(III) chloride. This reaction can be conducted under aerobic conditions and represents a formal hydroamination or hydroarylation methodology .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of reducing agent and solvent can be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-8-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-(Quinolin-8-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring system.
Quinolin-8-amine: Lacks the propan-1-amine side chain.
2-(Quinolin-8-yl)ethan-1-amine: Similar structure but with a shorter side chain.
Uniqueness
2-(Quinolin-8-yl)propan-1-amine is unique due to its specific side chain, which can influence its chemical reactivity and biological activity. The presence of the propan-1-amine group can enhance its solubility and ability to interact with biological targets compared to simpler quinoline derivatives .
Properties
IUPAC Name |
2-quinolin-8-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJFVRNPUQOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1509498-23-0 |
Source
|
Record name | 2-(quinolin-8-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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